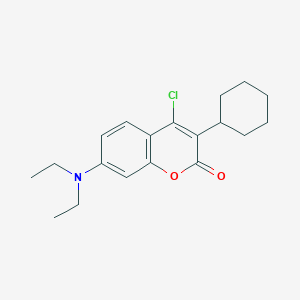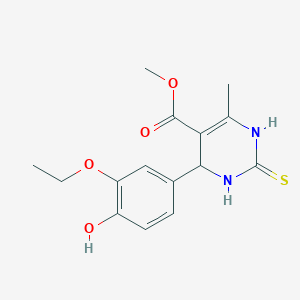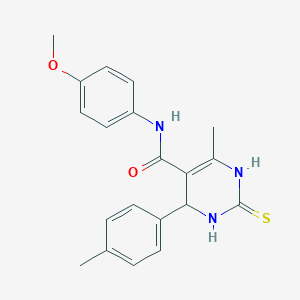
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one exerts its therapeutic effects through the modulation of various signaling pathways. For example, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied, and its mechanism of action and therapeutic potential are well understood. However, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity profile are not well established. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a highly potent compound, and its effects may be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for the research on 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets. Second, the long-term safety and toxicity profile of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one need to be established. Third, studies are needed to investigate the potential of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Finally, the development of novel analogs of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments, but its long-term safety and toxicity profile are not well established. Further research is needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets, establish its long-term safety and toxicity profile, and investigate its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrocoumarin with cyclohexylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with diethylamine to yield 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to improve glucose metabolism and insulin resistance in diabetic animal models. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H24ClNO2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
4-chloro-3-cyclohexyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C19H24ClNO2/c1-3-21(4-2)14-10-11-15-16(12-14)23-19(22)17(18(15)20)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3 |
Clave InChI |
FRIWHGHSXVNGOW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)






![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)